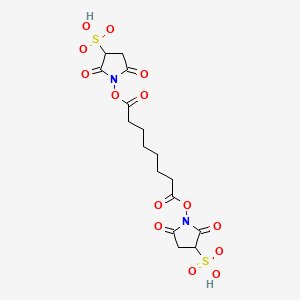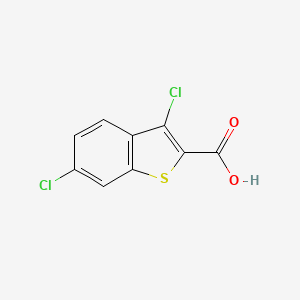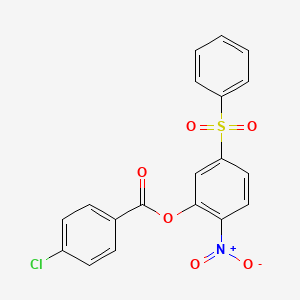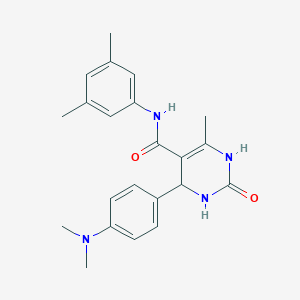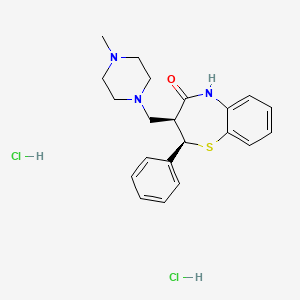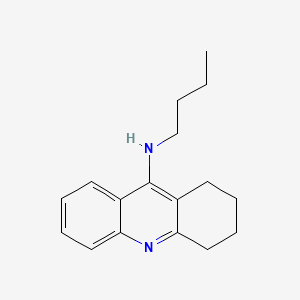
Bucricaine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bucricaine is a member of acridines.
Applications De Recherche Scientifique
Chemical Standardization and Pharmacological Characterization
Bucricaine is used in the chemical standardization and pharmacological characterization of plant extracts. For example, a study on Cecropia glaziovii Sneth, a plant with potential antihypertensive, bronchodilator, and antidepressant-like activities, involves chemical identification and relative concentration measurements of its constituents, including catechins, procyanidins, and flavonoids. This process is crucial for understanding the pharmacological activity and potential therapeutic applications of plant extracts (Tanae et al., 2007).
Antihypertensive Effects
Research on Cecropia glaziovii Sneth also explores its antihypertensive effects. The plant's aqueous extract and butanolic fraction have been found to induce hypotension in normotensive and hypertensive rats. The antihypertensive effect appears to be unrelated to ACE inhibition, increased NO synthesis, or specific blockade of alpha1 and AT1 receptors. Instead, it suggests an interference with calcium handling mechanisms in smooth muscle cells and neurons (Lima-Landman et al., 2007).
Antidepressant-like Effects
The antidepressant-like effects of Cecropia glazioui Sneth's extract and its purified fractions have been characterized in various tests. The butanolic fraction, rich in catechins, procyanidins, and flavonoids, shows significant increase in hippocampal monoamines levels and inhibits monoamines uptake in the CNS. This provides insights into the antidepressant-like mechanism of action of the plant extract (Rocha et al., 2007).
Alzheimer's Disease Treatment
In the context of Alzheimer's disease, bucricaine-related compounds such as tacrine derivatives have been studied. These compounds are evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzyme activity. For example, tacrine-acridine and tacrine-8-hydroxyquinoline hybrids show promising results in inhibiting these enzymes and reducing beta-amyloid levels, thus offering potential as multifunctional drugs for Alzheimer's treatment (Chufarova et al., 2018); (Fernández-Bachiller et al., 2010).
Pulpal Anesthesia in Endodontic Treatment
Bucricaine's efficacy in pulpal anesthesia during endodontic treatment of mandibular molars with symptomatic irreversible pulpitis has been evaluated. Various strategies, including supplemental intraosseous injections and different local anesthetics, are compared to identify the most efficacious and safe intervention for achieving successful pulpal anesthesia (Zanjir et al., 2019).
Propriétés
Numéro CAS |
316-15-4 |
|---|---|
Nom du produit |
Bucricaine |
Formule moléculaire |
C17H22N2 |
Poids moléculaire |
254.37 g/mol |
Nom IUPAC |
N-butyl-1,2,3,4-tetrahydroacridin-9-amine |
InChI |
InChI=1S/C17H22N2/c1-2-3-12-18-17-13-8-4-6-10-15(13)19-16-11-7-5-9-14(16)17/h4,6,8,10H,2-3,5,7,9,11-12H2,1H3,(H,18,19) |
Clé InChI |
ZFPNOTAGQWNERF-UHFFFAOYSA-N |
SMILES |
CCCCNC1=C2CCCCC2=NC3=CC=CC=C31 |
SMILES canonique |
CCCCNC1=C2CCCCC2=NC3=CC=CC=C31 |
Apparence |
Solid powder |
Autres numéros CAS |
316-15-4 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Acridine-9-carboxamide, N-(4-methyl-1-piperazinyl)-, dihydrochloride |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



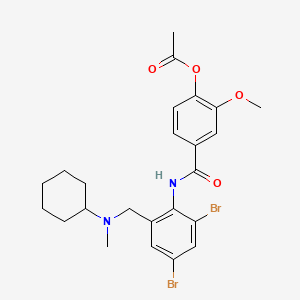
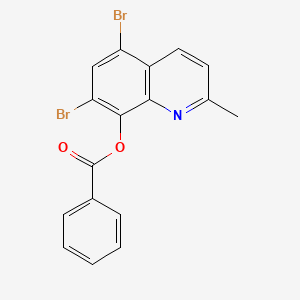
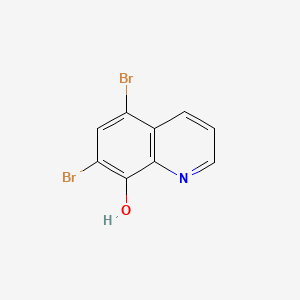
![Methyl 3-[(E)-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,12-dioxo-11-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-10-ene-17-carboxylate](/img/structure/B1667949.png)
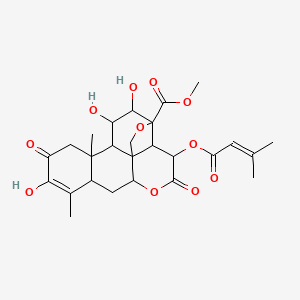
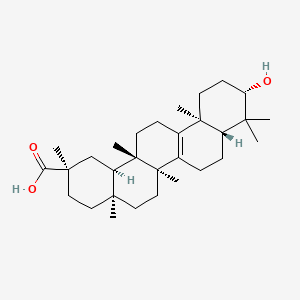
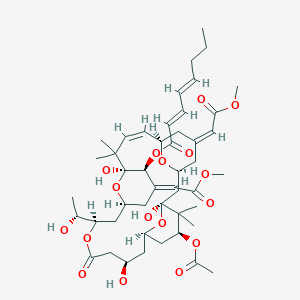
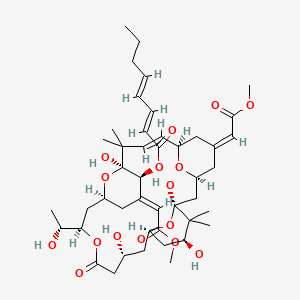
![(2S,3S)-3-((7-(benzylamino)-3-isopropylpyrazolo[1,5-a]pyrimidin-5-yl)amino)butane-1,2,4-triol](/img/structure/B1667957.png)
